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Compound Name: o
methoxyethoxy)pyridine

Cat. No.: B577935

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2-(2-
methoxyethoxy)pyridine, CAS number 1289131-55-0, a key heterocyclic building block in
modern medicinal chemistry. The document details its physicochemical properties, outlines a
robust synthetic protocol, explores its chemical reactivity with a focus on palladium-catalyzed
cross-coupling reactions, and discusses its applications in drug discovery. Safety and handling
procedures are also provided to ensure its effective and safe utilization in a research
environment. This guide is intended for researchers, chemists, and drug development
professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction and Strategic Importance

Heterocyclic compounds, particularly pyridine derivatives, are foundational scaffolds in the
pharmaceutical industry, present in a vast number of FDA-approved drugs.[1] 4-Bromo-2-(2-
methoxyethoxy)pyridine has emerged as a valuable and versatile building block for the
synthesis of complex molecular architectures. Its strategic importance lies in the orthogonal
reactivity of its two key functional handles: the 4-position bromo substituent, which is primed for
metal-catalyzed cross-coupling reactions, and the 2-position methoxyethoxy group, which
modulates the electronic properties of the pyridine ring and can influence solubility and
pharmacokinetic properties.

The pyridine core itself is a privileged structure in drug discovery, offering a combination of
metabolic stability, aqueous solubility, and the ability to act as a hydrogen bond acceptor.[2]
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The specific substitution pattern of this compound allows for precise, late-stage diversification,
a critical advantage in the rapid generation of compound libraries for structure-activity
relationship (SAR) studies.[3][4]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is paramount for its
effective use in synthesis. The key properties of 4-Bromo-2-(2-methoxyethoxy)pyridine are
summarized below.

Property Value Source

CAS Number 1289131-55-0 [5][6]

Molecular Formula CsH10BrNO:2 [5]

Molecular Weight 232.08 g/mol [5]

Appearance O.Tf-white to light yellow solid or Supplier Data
oi

Purity >95% [51[7]

SMILES COCCOclcc(Br)cenl [5]

InChlKey Not readily available

Synthesis and Manufacturing

While specific literature on the synthesis of CAS 1289131-55-0 is not abundant, a reliable
synthetic route can be constructed based on established pyridine chemistry. A common and
efficient method involves the nucleophilic aromatic substitution (SNAr) of a di-halogenated
pyridine precursor.

Proposed Synthetic Pathway: Nucleophilic Aromatic
Substitution

The most logical precursor for this synthesis is 2,4-dibromopyridine. The greater lability of the
halogen at the 2-position of the pyridine ring towards nucleophilic attack allows for a
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regioselective substitution.

- Sodium Hydride (NaH)
2,4-Dibromopyridine .
4-Bromo-2-(2-methoxyethoxy)pyridine
[ + 2-Methoxyethanol Anhydrous THF or DMF
Y 2. SnAr Reaction v [ (CAS 1289131-55-0)

Aqueous Workup
& Purification

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 4-Bromo-2-(2-methoxyethoxy)pyridine.

Detailed Experimental Protocol

Materials:

e 2,4-Dibromopyridine

e 2-Methoxyethanol

e Sodium hydride (NaH), 60% dispersion in mineral olil

e Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
» Saturated aqueous ammonium chloride (NH4Cl)

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

o Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, thermometer, and nitrogen inlet, add 2-methoxyethanol (1.2 equivalents) to anhydrous
THF.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2
equivalents) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base used to
deprotonate the alcohol, forming the sodium alkoxide in situ. This significantly increases the
nucleophilicity of the oxygen, which is essential for attacking the electron-deficient pyridine
ring.

Reaction: Stir the mixture at 0 °C for 30 minutes. Then, add a solution of 2,4-dibromopyridine
(1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

Completion: After the addition is complete, allow the reaction to warm to room temperature
and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)
or LC-MS.

Workup: Once the starting material is consumed, carefully quench the reaction by slowly
adding saturated aqueous NHaCl at 0 °C.

Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SOa, filter,
and concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to yield the final product.

Chemical Reactivity and Synthetic Utility

The utility of 4-Bromo-2-(2-methoxyethoxy)pyridine stems from the reactivity of the C4-
Bromo bond. This position is highly susceptible to a variety of palladium-catalyzed cross-

coupling reactions, making it an ideal substrate for introducing molecular complexity. The

reactivity of bromo-pyridines in such transformations is well-documented.[8][9]

Key Chemical Transformations

The C-Br bond can be functionalized via several powerful C-C and C-N bond-forming reactions:

e Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids/esters to form biaryl
structures.
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» Buchwald-Hartwig Amination: Reaction with primary or secondary amines to install nitrogen-
based functional groups.

e Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

o Heck Coupling: Reaction with alkenes.

4-Bromo-2-(2-methoxyethoxy)pyridine

-

Suzuki Coupling /Buchwald-Hartwig Amination\ Sonogashira Coupling
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Caption: Key cross-coupling reactions of 4-Bromo-2-(2-methoxyethoxy)pyridine.

Example Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an arylboronic acid to the 4-position of
the pyridine ring.

Materials:

4-Bromo-2-(2-methoxyethoxy)pyridine (1.0 equiv)

Arylboronic acid (1.2-1.5 equiv)

Palladium catalyst (e.g., Pd(PPhs)a4, 2-5 mol %)[10]

Base (e.g., K2COs or Cs2COs3, 2-3 equiv)
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e Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:

e Setup: To a reaction vessel, add 4-Bromo-2-(2-methoxyethoxy)pyridine, the arylboronic
acid, and the base.

 Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon)
three times.

e Solvent and Catalyst: Add the degassed solvent mixture, followed by the palladium catalyst.
Causality Note: Degassing the solvent is crucial to remove dissolved oxygen, which can
oxidize the Pd(0) catalyst and deactivate it, leading to poor yields. The base is required for
the transmetalation step of the catalytic cycle.

e Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed
(monitor by TLC or LC-MS).

o Workup and Purification: Cool the reaction to room temperature, dilute with water, and
extract with an organic solvent. The combined organic layers are washed, dried, and
concentrated. The resulting crude material is purified by column chromatography.

Applications in Drug Discovery

The 2-alkoxy-4-substituted pyridine motif is a common feature in a variety of biologically active
molecules. For instance, series of 2-aryloxy-4-alkoxy-pyridines have been identified as potent
antagonists for the corticotropin-releasing factor 1 (CRF1) receptor, with potential applications
as antidepressant drugs.[3][4] While direct public-domain examples citing CAS 1289131-55-0
are limited to its availability as a building block, its structure is highly analogous to
intermediates used in the synthesis of complex pharmaceutical agents.[11][12]

The methoxyethoxy side chain can serve to improve physicochemical properties, such as
solubility, and may engage in beneficial interactions within a target protein's binding pocket. Its
primary role, however, is as a stable ether linkage that correctly positions the pyridine core for
further functionalization at the 4-position, enabling the exploration of SAR by systematically
varying the substituent introduced via cross-coupling.
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Safety, Handling, and Storage

As a brominated organic compound, 4-Bromo-2-(2-methoxyethoxy)pyridine requires careful

handling. While specific toxicology data for this compound is not available, guidelines for

analogous brominated pyridines should be followed.[13][14][15]

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields,
chemical-resistant gloves, and a lab coat.[13][14]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of vapors or dust.[13][16] Avoid contact with skin and eyes.[13][17] In case of
contact, wash the affected area immediately with plenty of water.[13]

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.
[16][17] Keep the container tightly sealed.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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